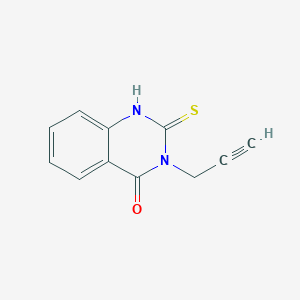

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Description

BenchChem offers high-quality 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-prop-2-ynyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h1,3-6H,7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVAWZREBIPYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS: 497060-22-7)

Executive Summary

In modern medicinal chemistry and chemical biology, privileged scaffolds are continuously engineered to serve as versatile probes and therapeutic leads. 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS: 497060-22-7)[1] represents a highly functionalized derivative of the quinazolinone class. By integrating a pharmacologically active 2-thioxoquinazolin-4-one core with a terminal alkyne (propargyl) handle, this molecule functions as both a potent covalent inhibitor and a bioorthogonal probe.

As a Senior Application Scientist, I approach the utilization of this compound through the lens of strict regiochemical control during synthesis and strategic deployment in Activity-Based Protein Profiling (ABPP) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide delineates the physicochemical properties, the causality behind its synthetic route, and field-proven experimental protocols for its application.

Physicochemical Profiling

Understanding the structural parameters of this compound is critical for predicting its solubility, reactivity, and binding affinity in biological assays. The quantitative data is summarized below:

| Parameter | Value |

| Chemical Name | 3-(prop-2-yn-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| CAS Registry Number | 497060-22-7[1] |

| Molecular Formula | C11H8N2OS |

| Molecular Weight | 216.26 g/mol |

| Structural Modalities | H-bond donor (N1-H), H-bond acceptor (C=O), Bioorthogonal handle (Alkyne) |

Synthetic Methodologies: The Causality of Regioselectivity

A common pitfall in the synthesis of N3-alkylated 2-thioxoquinazolin-4-ones is the attempt to directly alkylate the parent 2-thioxo-1,3-dihydroquinazolin-4-one with propargyl bromide. Due to the high polarizability and superior nucleophilicity of the sulfur atom, direct alkylation predominantly yields the S-propargyl thioether (thermodynamic and kinetic product) rather than the desired N3-propargyl derivative[2].

To unambiguously synthesize CAS 497060-22-7, a de novo ring construction approach is required. By reacting methyl 2-isothiocyanatobenzoate with propargylamine, the propargyl group is locked onto the nitrogen atom prior to the final cyclization step. This circumvents the S-alkylation pathway entirely, ensuring 100% regioselectivity.

De novo synthesis route avoiding S-alkylation to yield the N3-propargylated target.

Protocol A: Step-by-Step Synthesis (Self-Validating Workflow)

Objective: Regioselective synthesis of 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one.

-

Isothiocyanate Formation: Dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add thiophosgene (1.2 eq) followed by dropwise addition of triethylamine (2.5 eq). Stir for 2 h. Quench with ice water, extract with DCM, and concentrate to isolate methyl 2-isothiocyanatobenzoate.

-

Thiourea Formation: Dissolve the intermediate in absolute ethanol. Add propargylamine (1.1 eq) dropwise. Stir at room temperature for 4 h. Validation checkpoint: TLC (Hexane:EtOAc 7:3) should indicate complete consumption of the isothiocyanate.

-

Cyclization: Add a catalytic amount of NaOH (0.1 eq) to the ethanolic mixture and reflux for 6 h to drive the intramolecular cyclization.

-

Workup & Purification: Cool the reaction to room temperature and acidify with 1M HCl to pH 4-5 to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Analytical Validation: ^1H NMR (DMSO-d6) must show a distinct triplet at ~3.1 ppm (terminal alkyne CH) and a doublet at ~4.9 ppm (N-CH2), confirming the presence of the N3-propargyl group without S-alkylation interference.

Molecular Functionality: ABPP and Click Chemistry

The integration of the propargyl group transforms the quinazolinone core into a powerful tool for Activity-Based Protein Profiling (ABPP) . Recent literature demonstrates that engineered quinazoline derivatives can covalently bind to active site cysteines in pathogenic targets (e.g., FabF in bacteria)[3]. The terminal alkyne remains inert in biological systems until it is reacted with an azide-functionalized reporter via CuAAC. Furthermore, this propargyl handle is widely used to synthesize quinazolinone-triazole hybrids, which exhibit potent anticancer properties, such as CDK2 inhibition[4].

Activity-Based Protein Profiling (ABPP) workflow utilizing the propargyl handle.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

Objective: Conjugation of the propargyl-quinazolinone probe to an azide-functionalized fluorophore in a complex biological matrix.

-

Reaction Assembly: To 50 µL of protein lysate (pre-incubated with the quinazolinone probe) in PBS, add 1 µL of Azide-Fluorophore (e.g., TAMRA-Azide, 10 mM stock in DMSO).

-

Catalyst Preparation: In a separate tube, premix CuSO4 (1 mM final concentration) and THPTA ligand (100 µM final). Causality note: THPTA stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) generation that could degrade the protein. Add the complex to the lysate.

-

Initiation: Add freshly prepared Sodium Ascorbate (1 mM final) to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Vortex gently and incubate in the dark at room temperature for 1 h.

-

Termination & Validation: Quench the reaction by adding 4X SDS sample buffer and boiling for 5 min. Resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence imager. A distinct fluorescent band confirms successful covalent modification and bioorthogonal conjugation.

References

Sources

- 1. CAS: 497060-22-7 | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Pharmacological Properties of 3-Substituted-2-Thioxoquinazolin-4-ones: A Technical Guide

Executive Summary

The 3-substituted-2-thioxoquinazolin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyrimidine system with a thiocarbonyl group at position 2 and a carbonyl at position 4. This guide analyzes the pharmacological versatility of this pharmacophore, specifically focusing on its anticancer , anti-inflammatory (COX-2 inhibition) , and anticonvulsant properties. Unlike generic reviews, this document synthesizes structure-activity relationships (SAR) with actionable experimental protocols, providing a roadmap for researchers optimizing this scaffold for drug discovery.

Chemical Architecture & Significance

The core structure is a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one .[1][2] Its pharmacological efficacy stems from its ability to act as a bioisostere for purine bases, allowing it to interact with diverse biological targets including kinases (EGFR, CDK9), cyclooxygenases, and GABA receptors.

Key Structural Features[3][4]

-

Position 2 (Thioxo group): Essential for hydrogen bonding and metal chelation; often modified to thioethers to alter lipophilicity.

-

Position 3 (N-Substitution): The primary vector for diversity. Aryl, heteroaryl, and alkyl substitutions here dictate target specificity (e.g., EGFR vs. COX-2).

-

Position 6/7 (Benzenoid Ring): Electronic modulation via halogens or methoxy groups influences metabolic stability and binding affinity.

Pharmacological Profiling[2]

Anticancer Activity

The anticancer mechanism of 3-substituted-2-thioxoquinazolin-4-ones is multi-modal, primarily involving the inhibition of receptor tyrosine kinases and induction of apoptosis.

-

EGFR Inhibition: Derivatives bearing a 3-methyl or 3-phenyl group have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. For instance, 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide demonstrates IC50 values comparable to Gefitinib against MCF-7 and A549 cell lines [1].

-

CDK9 Inhibition: Substitution with sulfamoylphenethyl moieties at position 3 enhances selectivity for Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. This pathway downregulation leads to the suppression of anti-apoptotic proteins like Mcl-1 [2].

Anti-inflammatory & Analgesic Activity (COX-2 Targeting)

The scaffold serves as a template for selective COX-2 inhibitors.

-

Mechanism: The 2-thioxoquinazolinone core fits into the COX-2 active site, while a para-sulfonamide or methoxy-phenyl group at position 3 docks into the secondary pocket (Arg120, Tyr355), conferring selectivity over COX-1.

-

Potency: Compounds such as 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide have demonstrated up to 47% COX-2 inhibition at 20 μM [3].[3][4]

Anticonvulsant Activity

Derivatives substituted at position 3 with electron-donating groups (e.g., 4-ethoxyphenyl) exhibit significant anticonvulsant activity.[5]

-

Mechanism: Positive allosteric modulation of the GABA-A receptor.

-

Efficacy: In Maximal Electroshock (MES) models, specific derivatives (e.g., 3-(4-ethoxyphenyl)-2-thioxo-quinazolin-4-one) showed protection levels comparable to Phenytoin [4].

Structure-Activity Relationship (SAR) Analysis

The following diagram visualizes the critical SAR rules derived from extensive pharmacological screening.

Figure 1: SAR Map of 3-substituted-2-thioxoquinazolin-4-ones showing divergent optimization paths for different therapeutic indications.

Quantitative Data Summary

Table 1: Comparative Pharmacological Potency of Key Derivatives

| Derivative ID | Substitution (R3) | Substitution (R6) | Target/Model | Activity Metric | Ref |

| Cmpd 4d | 4-((3-methyl...)-methoxy)phenyl | H | EGFR (A549 cells) | IC50: 2.55 μM | [1] |

| Cmpd 25 | 3-bromophenyl | Methyl | CDK9 | IC50: 0.142 μM | [2] |

| Sulfonamide-1c | 4-methoxyphenyl | H | COX-2 Enzyme | 47.1% Inhib. @ 20μM | [3] |

| PABA-TQ-06 | 4-ethoxyphenyl | H | MES (Seizure) | Protection @ 18mg/kg | [5] |

| PTQ-03 | 2,3-dimethylphenyl | H | S. aureus | MIC: 10-20 μg/mL | [4] |

Experimental Protocols

General Synthesis Workflow (Microwave-Assisted)

Green chemistry approach for high yield and purity.

-

Reactants: Mix Anthranilic acid (10 mmol) with appropriate Isothiocyanate (10 mmol) in ethanol (20 mL).

-

Catalyst: Add Triethylamine (TEA) or anhydrous

(catalytic amount). -

Reaction: Irradiate in a microwave reactor at 300W for 3-5 minutes (intermittent). Monitor via TLC (Ethyl acetate:Hexane 3:7).

-

Work-up: Pour reaction mixture into crushed ice. Acidify with 10% HCl if necessary.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Protocol: In Vitro COX-2 Inhibition Assay

Validates anti-inflammatory potential.

Materials:

-

COX-2 Inhibitor Screening Kit (Fluorometric).

-

Test compounds dissolved in DMSO (Final concentration <1%).

-

Arachidonic acid (Substrate).

Step-by-Step:

-

Enzyme Prep: Thaw Recombinant COX-2 enzyme on ice. Dilute with Assay Buffer (0.1 M Tris-HCl, pH 8.0).

-

Incubation: In a 96-well plate, add:

-

10 μL Test Compound (various concentrations).

-

10 μL Enzyme Solution.

-

Incubate at 25°C for 10 minutes to allow inhibitor binding.

-

-

Reaction Initiation: Add 10 μL Arachidonic Acid/Peroxidase/Amplex Red mixture.

-

Measurement: Monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

-

Calculation:

-

Validation: Use Celecoxib (1 μM) as a positive control. Slope of inhibitor must be significantly lower than solvent control (

).

Protocol: MTT Cytotoxicity Assay

Standard screen for anticancer activity.

-

Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

cells/well in 96-well plates. Incubate 24h at 37°C/5% -

Treatment: Replace media with fresh media containing test compounds (0.1 - 100 μM). Include DMSO control. Incubate for 48h.

-

Labeling: Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

-

Solubilization: Remove media carefully. Add 150 μL DMSO to dissolve formazan crystals. Shake for 15 min.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: Signaling Pathways

The following diagram illustrates how these derivatives intervene in cancer cell signaling, specifically targeting the EGFR and COX-2 pathways.

Figure 2: Dual mechanistic pathway showing how specific 3-substituted-2-thioxoquinazolin-4-ones block EGFR signaling and COX-2 mediated inflammation/tumorigenesis.

References

-

Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI Molecules. Available at: [Link]

-

Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI Pharmaceuticals. Available at: [Link]

-

Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities. PubMed. Available at: [Link]

-

Synthesis and Evaluation of Anticonvulsant Activity of Thioxoquinazolinone Derivatives. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. Available at: [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Propargyl Quinazolinones

Synthetic Regiocontrol, Pharmacophore Mapping, and Multi-Target Profiling

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and emerging neuroprotective agents. The introduction of a propargyl (2-propynyl) moiety into this scaffold creates a unique chemical space. The terminal alkyne functions not only as a steric probe for hydrophobic pockets (e.g., in EGFR) but also as a "warhead" for mechanism-based inhibition (MAO-B) and a bio-orthogonal handle for activity-based protein profiling (ABPP).

This technical guide analyzes the critical Structure-Activity Relationships (SAR) of propargyl quinazolinones, focusing on synthetic regioselectivity (N3- vs. O4-alkylation) and divergent pharmacological profiles in oncology and neurodegeneration.

Synthetic Architecture: The Regioselectivity Challenge

A defining technical hurdle in synthesizing propargyl quinazolinones is the ambident nucleophilicity of the quinazolinone lactam/lactim system. The N3 nitrogen and the O4 oxygen compete for the electrophilic propargyl bromide.

Mechanistic Insight: Hard/Soft Acid-Base (HSAB) Theory

-

Thermodynamic Control (N-Alkylation): The N3-propargyl isomer is generally the thermodynamic product due to the stability of the carbonyl bond in the resulting amide.

-

Kinetic Control (O-Alkylation): Under specific conditions (silver salts or hard oxygen-philic bases), the O-propargyl imidate can form.

Validated Synthetic Workflow (DOT Diagram)

Figure 1: Divergent synthetic pathways controlled by base selection and solvent polarity. N-alkylation is the dominant pathway for bioactive library generation.

SAR Module A: Oncology (EGFR Tyrosine Kinase Inhibition)[1]

In the context of Non-Small Cell Lung Cancer (NSCLC), the propargyl group often modifies the solvent-front binding region of the ATP-binding pocket.

The 4-Anilinoquinazoline Core

The "gold standard" pharmacophore requires an aniline at the C4 position. The propargyl group is typically introduced at the C6 or C7 positions via ether linkages, rather than N3, to improve solubility and reach into the hydrophobic cleft.

Key SAR Findings:

-

C4-Position: Must remain an aromatic amine (3-chloro-4-fluoroaniline is optimal) to form hydrogen bonds with Met793 in the hinge region.

-

C6/C7-Propargyloxy: Replacing a methoxy group with a propargyloxy group at C6 often maintains potency against wild-type EGFR but can significantly alter metabolic stability.

-

Click-Chemistry Probes: N-propargyl variants at the C4-aniline nitrogen have been used to covalently trap the cysteine residue (Cys797) in mutant EGFR (T790M), functioning similarly to the acrylamide warhead in Osimertinib.

| Position | Modification | Effect on EGFR Activity ( |

| C4-NH | Propargylation | Decreased (Loss of H-bond donor to Met793) |

| C6-O | Propargyl ether | Maintained/Enhanced (Hydrophobic fit) |

| N3 | Propargyl | Inactive (Steric clash with ATP pocket) |

SAR Module B: Neurodegeneration (AChE & MAO Inhibition)

This is the most fertile ground for N3-propargyl quinazolinones . The design strategy focuses on Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.

The Dual Binding Site Theory (AChE)

Acetylcholinesterase (AChE) possesses a Catalytic Anionic Site (CAS) at the bottom of a gorge and a Peripheral Anionic Site (PAS) at the rim.

-

The Spacer: A quinazolinone core acts as the PAS binder.

-

The Linker: An alkyl chain (often 2-4 carbons) connects the core to the amine.

-

The Propargyl Amine: This group mimics the cationic head of acetylcholine and binds to the CAS.

MAO-B Mechanism-Based Inhibition

The propargyl amine moiety is a known "suicide substrate" for Monoamine Oxidase B (MAO-B).

-

MAO-B oxidizes the adjacent amine.

-

The propargyl group forms a reactive allene intermediate.

-

This intermediate covalently modifies the flavin cofactor (FAD), irreversibly inhibiting the enzyme.

SAR Optimization Table:

| Compound Class | Structure | Target Profile | Potency (Ref) |

| N-Propargyl-THQ | Tetrahydroquinoline core | AChE/BuChE | |

| N-Methylpropargyl | Quinazoline-2,4-diamine | MAO-B / AChE | |

| C2-Aryl | 2-Phenyl-3-propargyl | Anti-inflammatory | Moderate |

Pharmacophore Logic Map (DOT Diagram)

Figure 2: Pharmacophore dissection of neuroactive propargyl quinazolinones. The N3-propargyl group is the critical determinant for dual AChE/MAO activity.

Experimental Protocols

Synthesis of N-(Prop-2-ynyl)quinazolin-4(3H)-one

Rationale: This protocol utilizes

Reagents:

-

Quinazolin-4(3H)-one (1.0 eq)

-

Propargyl bromide (80% in toluene, 1.2 eq)

-

Anhydrous

(1.5 eq) -

DMF (Dimethylformamide), anhydrous

Step-by-Step:

-

Dissolution: Dissolve 5.0 mmol of quinazolin-4(3H)-one in 10 mL of dry DMF in a round-bottom flask.

-

Deprotonation: Add

(7.5 mmol) and stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the anion forms. -

Alkylation: Dropwise add propargyl bromide (6.0 mmol) over 10 minutes.

-

Reaction: Stir at

for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The N-alkylated product typically has a lower -

Workup: Pour the mixture into 100 mL ice-water. The product should precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water. If O-alkylation is observed (>5%), purify via silica gel column chromatography.

Ellman’s Assay for AChE Inhibition

Rationale: To validate the efficacy of the propargyl moiety in binding the enzyme's active site.

Reagents:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI, substrate)

-

DTNB (Ellman's reagent)

-

Phosphate Buffer (pH 8.0)

Protocol:

-

Preparation: In a 96-well plate, add 150

of phosphate buffer (0.1 M, pH 8.0). -

Inhibitor: Add 20

of the test compound (dissolved in DMSO, varying concentrations). -

Enzyme: Add 20

of AChE solution (0.2 U/mL). Incubate at -

Substrate: Add 10

of DTNB/ATCI mixture (1:1 ratio of 10 mM stock). -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Determine

by plotting % inhibition vs. log[concentration].

References

-

Vertex AI Search. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy.[1] MDPI. [Link]

-

National Institutes of Health (NIH). (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. PMC. [Link]

-

PubMed. (2017). 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. [Link][2]

-

Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.[3][4][5] Organic & Medicinal Chemistry International Journal.[4] [Link]

-

ResearchGate. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one molecular weight and formula

Title: Technical Whitepaper: Molecular Characterization and Synthesis of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Executive Summary & Pharmacological Context

The 2,3-dihydroquinazolin-4(1H)-one core is universally recognized as a "privileged scaffold" in modern drug discovery, serving as the foundation for a vast array of biologically active therapeutics[1]. Among its functionalized derivatives, 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (commonly referred to as 3-propargyl-2-thioxo-1,3-dihydroquinazolin-4-one) stands out as a highly versatile intermediate.

The strategic placement of a thioxo group at the C2 position enhances the molecule's ability to interact with ATP-binding sites in various kinase targets, contributing to potent anti-inflammatory and anticancer profiles[2][3]. Furthermore, the terminal alkyne (propargyl) moiety at the N3 position provides a bioorthogonal handle, allowing researchers to rapidly expand chemical space via CuAAC "Click Chemistry" to generate triazole-linked libraries.

Physicochemical Profiling

Understanding the exact mass and hydrogen-bonding capacity of this scaffold is critical for structure-based drug design and analytical verification[4][5].

| Property | Value |

| IUPAC Name | 3-(prop-2-yn-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| Molecular Formula | C₁₁H₈N₂OS |

| Molecular Weight | 216.26 g/mol |

| Exact Mass | 216.0357 Da |

| CAS Registry Number | 497060-22-7 |

| Hydrogen Bond Donors | 1 (N1-H) |

| Hydrogen Bond Acceptors | 3 (C=O, C=S, N) |

| Rotatable Bonds | 2 |

Regiochemistry & Structural Dynamics: The Alkylation Pitfall

A critical challenge in synthesizing N3-substituted 2-thioxoquinazolinones lies in the ambident nature of the thioamide functional group (-NH-C=S ⇌ -N=C-SH).

If a researcher attempts a direct alkylation of the pre-formed 2-thioxo-1,3-dihydroquinazolin-4-one core using propargyl bromide, the reaction is kinetically driven by the high polarizability and nucleophilicity of the sulfur atom. This inevitably yields the S-alkylated isomer, 2-(prop-2-yn-1-ylthio)quinazolin-4(1H)-one (CAS 315239-28-2)[6], rather than the desired N3-propargyl target (CAS 497060-22-7)[7].

To bypass this regiochemical ambiguity and ensure absolute N3-specificity, a de novo ring construction strategy must be employed.

Regioselective pathways in the alkylation of 2-thioxoquinazolin-4-one derivatives.

Experimental Workflow: De Novo Synthesis Protocol

To unequivocally synthesize 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one, we utilize a bottom-up condensation approach using methyl anthranilate, carbon disulfide (CS₂), and propargylamine.

Causality of Reagents: CS₂ acts as the highly electrophilic carbon-sulfur source. Triethylamine (Et₃N) is utilized as a base to deprotonate the propargylamine, facilitating the nucleophilic attack on CS₂ to form a dithiocarbamate intermediate. Methyl anthranilate is chosen because its ester moiety acts as an excellent leaving group during the final intramolecular amidation (ring closure), driven forward by the thermodynamic stability of the resulting aromatic quinazolinone system.

Step-by-Step Methodology:

-

Dithiocarbamate Formation: In a round-bottom flask, dissolve propargylamine (1.1 eq) in absolute ethanol. Add Et₃N (1.2 eq) and cool the mixture to 0 °C. Add CS₂ (1.5 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

-

Condensation: Add methyl anthranilate (1.0 eq) to the reaction mixture.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 8–10 hours. The elevated temperature provides the activation energy required to expel methanol and hydrogen sulfide (H₂S), driving the equilibrium toward the closed ring.

-

Isolation: Cool the mixture to 4 °C to induce crystallization. Filter the crude precipitate and wash with cold ethanol, followed by recrystallization from a DMF/water mixture.

Self-Validating System: To ensure the integrity of the synthesis, this protocol operates as a self-validating system. The progression of the reaction is monitored via TLC (Hexane:EtOAc 7:3), where the disappearance of the fluorescent methyl anthranilate spot indicates intermediate consumption. Final confirmation of ring closure is achieved via FTIR spectroscopy: the ester C=O stretch (~1730 cm⁻¹) must be completely absent, replaced by the characteristic quinazolinone amide C=O stretch (~1680 cm⁻¹), a distinct C=S stretch (~1200 cm⁻¹), and the terminal alkyne C-H stretch (~3250 cm⁻¹).

De novo synthetic cascade utilizing carbon disulfide and propargylamine.

Conclusion

The synthesis of 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (C₁₁H₈N₂OS, MW: 216.26) requires strict regiochemical control to avoid S-alkylation. By employing a de novo construction from methyl anthranilate, researchers can reliably access this privileged scaffold. Once synthesized, the terminal alkyne serves as an ideal vector for late-stage functionalization, enabling the rapid development of novel kinase inhibitors and targeted therapeutics.

References

-

Title: Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents Source: MDPI URL: [Link]

-

Title: 3-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Source: MySkinRecipes URL: [Link]

-

Title: 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design Source: PMC (National Institutes of Health) URL: [Link]

-

Title: C11H8N2OS - Explore Source: PubChemLite URL: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [myskinrecipes.com]

- 4. 3-PROP-2-YNYL-2-THIOXO-1,3-DIHYDROQUINAZOLIN-4-ONE [m.chemicalbook.com]

- 5. PubChemLite - C11H8N2OS - Explore [pubchemlite.lcsb.uni.lu]

- 6. arctomsci.com [arctomsci.com]

- 7. 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one [cymitquimica.com]

Technical Guide: Synthesis Pathways for 2-Thioxoquinazolinone Propargyl Analogs

Executive Summary

2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent EGFR inhibitory, antiviral, and antimicrobial profiles. The incorporation of a propargyl (2-propynyl) moiety serves a dual strategic purpose:

-

Pharmacophore Modulation: It acts as a steric probe and a latent electrophile (warhead) capable of covalent interactions with cysteine residues in target proteins.[1]

-

Chemical Biology Handle: The terminal alkyne enables bioorthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the synthesis of drug-conjugates or fluorescent probes.

This guide details the precise synthetic pathways to access these analogs, with a critical focus on regiocontrol between S-alkylation (kinetic/soft) and N-alkylation (thermodynamic/hard).

Part 1: Retrosynthetic Analysis & Regiochemistry

The synthesis of propargyl-2-thioxoquinazolinones presents a classic ambident nucleophile challenge. The 2-thioxoquinazolinone core exists in a thione-thiol tautomeric equilibrium, offering three potential sites for propargylation: N1 , N3 , and S2 .

-

Path A (S-Alkylation): Favored under basic conditions with "soft" electrophiles (e.g., propargyl bromide) due to the higher nucleophilicity of the sulfur atom (HSAB theory).[1]

-

Path B (N3-Alkylation): Best achieved by installing the propargyl group prior to cyclization using propargyl isothiocyanate, avoiding the competition with sulfur.

Visualization: Regioselectivity Decision Tree

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired regioisomer (S- vs N-propargylation).

Part 2: Detailed Synthetic Protocols

Protocol A: S-Propargylation (The Thioether Route)

This pathway utilizes the high nucleophilicity of the exocyclic sulfur in the presence of a mild base.[1]

Mechanism: S_N2 nucleophilic substitution.[1] Precursor: 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (commercially available or synthesized from anthranilic acid + CS₂).

Step-by-Step Methodology

-

Reagent Setup:

-

Substrate: 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 equiv)

-

Electrophile: Propargyl bromide (1.2 equiv, 80% in toluene)

-

Base: Anhydrous Potassium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous Acetone or DMF (0.5 M concentration)

-

-

Reaction:

-

Dissolve the quinazolinone substrate in the solvent under an inert atmosphere (

).[1] -

Add

and stir at room temperature for 15 minutes to facilitate deprotonation. -

Dropwise add propargyl bromide.[1]

-

Critical Control Point: Stir at Room Temperature (25°C). Heating (>60°C) may promote N-alkylation rearrangement or multiple alkylations.

-

Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] Reaction typically completes in 2–4 hours.[1]

-

-

Work-up:

Yield Expectation: 75–85% Key Characterization:

-

IR: Disappearance of C=S stretch (approx. 1200 cm⁻¹).[1]

-

¹H NMR: S-

protons appear as a doublet around δ 4.0–4.2 ppm . (Distinct from N-

Protocol B: N3-Propargylation (The Isothiocyanate Route)

To exclusively target the N3 position, the propargyl group is installed during the ring closure.[1] This avoids the S-alkylation competition entirely.

Mechanism: Nucleophilic addition followed by cyclocondensation.[1]

Step-by-Step Methodology

-

Reagent Setup:

-

Substrate: Anthranilic acid (1.0 equiv)

-

Reagent: Propargyl isothiocyanate (1.1 equiv)

-

Catalyst/Solvent: Ethanol (reflux) or Glacial Acetic Acid (if forcing conditions needed).[1]

-

Base: Triethylamine (

) (Catalytic amount, optional).

-

-

Reaction:

-

Dissolve anthranilic acid in Ethanol.[1]

-

Add propargyl isothiocyanate dropwise.[1]

-

Reflux (78°C) for 4–6 hours.[1]

-

Mechanistic Insight: The amine of anthranilic acid attacks the isothiocyanate carbon to form a thiourea intermediate.[1] The carboxyl group then attacks the thiourea to close the ring, eliminating water.[1]

-

-

Work-up:

Yield Expectation: 80–90% Key Characterization:

-

IR: Strong C=O stretch (1680 cm⁻¹) and C=S stretch present.[1]

-

¹H NMR: N-

protons appear as a doublet around δ 4.8–5.2 ppm .

Part 3: Comparative Data & Troubleshooting

Data Summary Table

| Parameter | Path A (S-Alkylation) | Path B (N3-Alkylation) |

| Primary Reagents | 2-thioxoquinazolinone + Propargyl Bromide | Anthranilic Acid + Propargyl Isothiocyanate |

| Key Condition | Mild Base ( | Reflux in Ethanol/Acetic Acid |

| Regioselectivity | >95% S-isomer (Kinetic control) | 100% N3-isomer (Structural control) |

| Common Side Product | N,S-dipropargylated species (if excess reagent used) | Uncyclized thiourea intermediate |

| NMR Diagnostic ( | δ 4.0 – 4.2 ppm | δ 4.8 – 5.2 ppm |

Visualization: Reaction Workflow

Figure 2: Parallel workflows demonstrating the divergence in starting materials required to achieve regiochemical control.

Part 4: Safety & Handling

-

Propargyl Bromide: A potent lachrymator and shock-sensitive explosive when dry. Always handle as a solution (e.g., 80% in toluene) and use strictly in a fume hood.

-

CS₂ (Carbon Disulfide): If synthesizing the thioxo core from scratch, note that CS₂ is neurotoxic and highly flammable (flash point -30°C).

-

Click Chemistry: If proceeding to CuAAC, ensure copper catalysts are removed thoroughly (using EDTA or scavengers) before biological assays to prevent false-positive toxicity.

References

-

Molecules (MDPI). "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones." Molecules, 2025.[1][2][3][4] [Link]

-

European Journal of Advanced Chemistry Research. "A Catalyst Free Surfactant Mediated Multicomponent Synthesis of Quinazolinone Derivatives in Aqueous Media." Eur. J. Adv.[1][2] Chem. Res., 2023.[1][2][5] [Link]

-

Journal of Chemical and Pharmaceutical Research. "Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones." J. Chem. Pharm.[1][6] Res., 2010.[1][6][7] [Link]

-

Organic & Medicinal Chemistry International Journal. "N- and / or O- Alkylation of Quinazolinone Derivatives." Org.[1][2][7] Med. Chem. IJ, 2020.[1] [Link]

-

Frontiers in Chemistry. "Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst." Frontiers, 2024.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jocpr.com [jocpr.com]

- 7. chemrxiv.org [chemrxiv.org]

Advanced Therapeutic Architectures: Quinazolinone-Triazole Hybrids

Executive Summary: The Hybrid Advantage

In the landscape of modern drug discovery, "molecular hybridization" has emerged as a superior strategy to combat multi-drug resistance (MDR). This guide analyzes the Quinazolinone-Triazole Hybrid , a scaffold that fuses the privileged pharmacophore of quinazolinone (a potent kinase inhibitor core) with the 1,2,3-triazole moiety (a bioisostere of amide bonds and a rigid linker).

This architecture is not merely additive; it is synergistic. The quinazolinone core provides affinity for ATP-binding pockets in enzymes like EGFR and DNA gyrase, while the triazole ring enhances solubility, metabolic stability, and facilitates dipole-dipole interactions with target residues.

Medicinal Chemistry & Synthetic Strategy

The construction of these hybrids relies heavily on Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). This pathway is preferred for its regioselectivity (yielding exclusively 1,4-disubstituted triazoles) and compatibility with diverse functional groups.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis of the hybrid, highlighting the critical "Click" step.

Figure 1: Convergent synthetic pathway utilizing CuAAC Click Chemistry to fuse the quinazolinone core with the triazole linker.[1]

Validated Synthetic Protocol (Self-Validating System)

Objective: Synthesis of 3-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)quinazolin-4(3H)-one.

-

Preparation of Alkyne Intermediate:

-

React quinazolin-4(3H)-one (1.0 eq) with propargyl bromide (1.2 eq) and anhydrous

(2.0 eq) in acetone. -

Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Checkpoint: Disappearance of N-H stretch in IR (~3200 cm⁻¹) confirms N-alkylation.

-

-

Click Reaction (CuAAC):

-

Dissolve N-propargyl quinazolinone (1.0 eq) and Benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH:H₂O.

-

Add

(0.1 eq) and Sodium Ascorbate (0.2 eq). -

Stir at room temperature for 12 hours.

-

Purification: Precipitate usually forms. Filter and wash with cold water and dilute ammonia (to remove Cu traces). Recrystallize from ethanol.

-

Validation: Presence of singlet at ~8.0-8.5 ppm in ¹H-NMR (Triazole C5-H) confirms ring closure.

-

Pharmacological Frontiers: Oncology & Infectious Diseases

Anticancer: EGFR Tyrosine Kinase Inhibition

The primary mechanism of these hybrids in oncology is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2] The quinazolinone moiety mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase domain.

Mechanistic Insight:

The triazole ring acts as a spacer that positions the distal aromatic ring into the hydrophobic pocket (Selectivity Pocket), forming

Figure 2: Mechanism of Action showing the cascade from ligand binding to apoptosis induction via EGFR inhibition.

Data Summary: Comparative Potency (IC50) Representative data derived from recent SAR studies (e.g., Compound 5b vs. Erlotinib).

| Compound ID | R-Group (Quinazolinone C2) | R-Group (Triazole Tail) | IC50 (MCF-7) µM | IC50 (EGFR Kinase) nM |

| Hybrid 5b | -H | 4-Fluorophenyl | 20.71 | 57.0 |

| Hybrid 8c | -Cl | 3,4-Dimethoxyphenyl | 15.3 | -- |

| Erlotinib | (Reference Drug) | -- | 25.40 | 2.0 |

Note: While Erlotinib is more potent enzymatically, hybrids often show superior cellular uptake or ability to overcome specific resistance mutations (e.g., T790M).

Antitubercular Potential

Hybrids have shown remarkable efficacy against Mycobacterium tuberculosis (Mtb), targeting the InhA enzyme or DNA Gyrase .

-

Lead Candidate: Compound 3if.

-

Mechanism: Dual inhibition prevents bacterial DNA replication and cell wall synthesis.

Structure-Activity Relationship (SAR) Analysis

To design the next generation of hybrids, researchers must adhere to the following SAR rules established by recent literature.

Figure 3: SAR Map highlighting critical substitution sites for maximizing therapeutic index.

Experimental Validation Protocols

In Vitro Cytotoxicity (MTT Assay)

Standard operating procedure for evaluating antiproliferative activity.

-

Seeding: Plate cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add hybrid compounds at varying concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

-

Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

EGFR Kinase Inhibition Assay[6]

-

Enzyme Mix: Prepare recombinant EGFR kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Substrate: Add Poly(Glu,Tyr) 4:1 substrate.

-

Reaction: Initiate with ATP (10 µM) and varying concentrations of the hybrid inhibitor.

-

Detection: Use ADP-Glo™ Kinase Assay (Promega) to quantify ADP produced. Luminescence is inversely proportional to inhibition.

References

-

Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega. (2018). Link

-

Design and Synthesis of Quinazolinone-Triazole Hybrids as Potent Anti-Tubercular Agents. Scientific Reports/ResearchGate. (2022). Link

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. (2020). Link

-

Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. BMC Chemistry. (2023). Link

-

Synthesis, Antibacterial, and Antifungal Evaluation of Some New Quinazolinone-Azole Hybrids. Polycyclic Aromatic Compounds. (2023). Link

Sources

Methodological & Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) of quinazolinones

Application Note: High-Fidelity Synthesis of Quinazolinone-1,2,3-Triazole Hybrids via CuAAC

Executive Summary & Strategic Rationale

The fusion of quinazolinone pharmacophores with 1,2,3-triazoles represents a privileged strategy in modern drug discovery.[1] Quinazolinones (e.g., Idelalisib, Methaqualone derivatives) act as potent kinase inhibitors (EGFR, PI3K) and antimicrobial agents. The 1,2,3-triazole moiety, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , serves not merely as a passive linker but as a non-classical bioisostere of amide bonds, enhancing metabolic stability and hydrogen-bonding potential.

The Challenge: While CuAAC is often termed "click chemistry" for its reliability, quinazolinone substrates present unique challenges. The N3-nitrogen and the carbonyl oxygen of the quinazolinone core, combined with the newly formed triazole, create a polydentate chelation pocket . This can sequester the Copper (Cu) catalyst, leading to:

-

Reaction Stalling: Autoinhibition of the catalytic cycle.

-

Product Contamination: Persistent Cu-complexes that skew biological assay data (false positives in enzyme inhibition assays).

-

Solubility Issues: Planar quinazolinone stacking often requires non-aqueous conditions incompatible with standard Sharpless protocols.

This guide provides three field-validated protocols to overcome these barriers, ensuring high yields and metal-free bioactive hybrids.

Strategic Planning: Retrosynthetic Logic

Before initiating synthesis, the "Anchor Point" for the triazole must be selected based on Structure-Activity Relationship (SAR) goals.

-

N3-Alkylation (Most Common): Introduction of a propargyl or azido linker at the amide nitrogen. High synthetic accessibility.

-

C2-Substitution: Often achieved via condensation of anthranilamide with functionalized aldehydes.

-

O-Alkylation (C4): Less common, requires tautomeric control (fixing the enol form).

Workflow Visualization

Figure 1: Decision tree for selecting the appropriate CuAAC protocol based on substrate solubility.

Critical Mechanism: The "Copper Trap"

Understanding why standard protocols fail is crucial. In standard CuAAC, the catalytic species is a dinuclear Cu(I) complex. However, the quinazolinone-triazole product acts as a tridentate ligand , wrapping around the Cu ion.

The Fix:

-

Ligand Acceleration: Use TBTA or THPTA to out-compete the substrate for Cu binding.

-

Sacrificial Chelation: Use EDTA during workup to strip Cu from the product.

Figure 2: The "Copper Trap" mechanism showing how the product can poison the catalyst, and the role of stabilizing ligands.

Experimental Protocols

Protocol 1: The "Lipophilic" Method (Recommended)

Best for: Hydrophobic quinazolinone derivatives (e.g., N3-substituted).

Most quinazolinones precipitate in water/alcohol mixtures, halting the reaction. This protocol uses DMSO/THF to maintain homogeneity.

Reagents:

-

Solvent: DMSO or DMF (Dry).

-

Catalyst: Copper(I) Iodide (CuI).[2]

-

Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

-

Base: DIPEA (Diisopropylethylamine) or Et3N.

Step-by-Step:

-

Dissolution: In a 10 mL vial, dissolve the Quinazolinone-Alkyne (1.0 equiv, e.g., 0.5 mmol) and the Organic Azide (1.1 equiv) in DMSO (2.5 mL).

-

Catalyst Prep: In a separate tube, mix CuI (10 mol%) and TBTA (10 mol%) in 0.5 mL DMSO. Sonicate for 1 minute until a clear yellowish solution forms (formation of the active catalytic complex).

-

Note: If not using TBTA, increase CuI to 20 mol%.

-

-

Initiation: Add the Cu-ligand solution to the reaction vial. Add DIPEA (2.0 equiv).

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Monitor: TLC (Mobile phase: Hexane/EtOAc). The triazole product is usually more polar than the alkyne precursor.

-

-

Quenching (Critical): Pour the reaction mixture into ice-cold aqueous NH4Cl (saturated) containing 10% NH4OH. The ammonia complexes the copper (turning blue).

-

Extraction: Extract with EtOAc (3x). Wash combined organics with Brine (2x) to remove DMSO.

Protocol 2: Microwave-Assisted Synthesis

Best for: Sterically hindered substrates or "One-Pot" synthesis.

Reagents:

Step-by-Step:

-

Loading: Load Alkyne (1 equiv), Azide (1.1 equiv), CuSO4 solution, and Ascorbate solution into a microwave vial.

-

Irradiation: Seal and irradiate at 80–100°C for 10–20 minutes (Dynamic power mode, max 150W).

-

Safety: Ensure the vial is pressure-rated. Azides can decompose explosively; do not exceed 110°C.

-

-

Workup: Dilute with water. If the product precipitates, filter and wash with 10% EDTA solution to remove copper.

Purification & Characterization Data

The removal of Copper is the most critical step for biological assay validity.

Copper Removal Efficiency Table:

| Method | Cu Residual (ppm) | Yield Recovery | Notes |

| Water Wash | >500 ppm | 95% | Ineffective. Cu remains chelated. |

| NH4Cl/NH3 Wash | ~50–100 ppm | 92% | Standard workup. Good for synthetic intermediates.[4] |

| EDTA Wash (pH 8) | <10 ppm | 90% | Required for bio-assays. Use disodium EDTA. |

| Solid Phase (Silica-Thiol) | <1 ppm | 88% | Gold standard for drug candidates. |

Characterization Checklist:

-

1H NMR: Look for the diagnostic Triazole C-H singlet (typically

7.5 – 8.5 ppm). -

13C NMR: The triazole carbons appear around 120–145 ppm.

-

Mass Spec: Confirm [M+H]+. Watch for [M+Cu]+ adducts (M+63/65), which indicate incomplete purification.

References

-

Rostovtsev, V. V., et al. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Rezaeinasab, M., et al. (2022).[6] Quinazolinone-based hybrids with diverse biological activities: A mini-review. Journal of Research in Medical Sciences. Link

-

Gouda, M. A., et al. (2021). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules. Link

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Reference for TBTA ligand usage). Link

-

Yin, D., et al. (2021). Effect of EDTA-based alkaline cleaning solution on TAZ removal in post CMP cleaning of copper interconnection. Microelectronic Engineering. (Reference for EDTA-Cu removal mechanism). Link

Sources

Application Notes and Protocols: A Detailed Guide to the Propargylation of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

Introduction: The Strategic Importance of Propargylation in Quinazolinone Chemistry

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this privileged structure is a key strategy in the development of novel drug candidates with enhanced potency and target specificity. Among the various synthetic modifications, the introduction of a propargyl group stands out as a particularly powerful tactic.

The propargyl group (–CH₂C≡CH) is a highly versatile functional handle. Its terminal alkyne moiety is a key participant in the Nobel Prize-winning "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction allows for the efficient and specific covalent ligation of the propargylated quinazolinone to other molecules, such as targeting ligands, imaging agents, or biocompatible polymers.[6][7] This modular approach is invaluable in modern drug development for creating antibody-drug conjugates (ADCs), targeted probes, and advanced drug delivery systems.[8][]

This application note provides a comprehensive, field-proven protocol for the efficient propargylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. We will delve into the causality behind the experimental choices, ensuring a reproducible and high-yielding synthesis of 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one, a valuable intermediate for further chemical elaboration.

Reaction Principle and Mechanistic Insight

The propargylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one proceeds via a nucleophilic substitution reaction. The thione group exists in tautomeric equilibrium with its thiol form, 2-mercaptoquinazolin-4(3H)-one. In the presence of a base, the acidic proton of the thiol is abstracted, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of propargyl bromide, displacing the bromide and forming the desired S-propargylated product.

A critical consideration in the alkylation of this scaffold is the potential for competing N-alkylation at the N1 or N3 positions. However, the sulfur atom of the thiol tautomer is generally more nucleophilic than the nitrogen atoms of the amide functionalities under the recommended basic conditions, leading to preferential S-alkylation. The choice of a relatively mild base like potassium carbonate (K₂CO₃) and an aprotic polar solvent such as dimethylformamide (DMF) favors the formation of the thermodynamically more stable S-alkylated product.[10][11]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | ≥98% | Commercially Available |

| Propargyl bromide (80% in toluene) | Reagent Grade | Commercially Available |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Commercially Available |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Deionized Water | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Instrumentation

-

Magnetic stirrer with heating capabilities

-

Round-bottom flasks and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 5.61 mmol) and anhydrous potassium carbonate (1.55 g, 11.22 mmol, 2.0 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask.

-

Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere. This is crucial to prevent side reactions involving moisture and oxygen.

-

Addition of Propargyl Bromide: While stirring vigorously, add propargyl bromide (0.80 mL of 80% solution in toluene, ~7.29 mmol, 1.3 eq.) dropwise to the suspension at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product should have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold deionized water (100 mL). A precipitate should form.

-

Isolation of Crude Product: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with deionized water (3 x 20 mL).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexane to yield a white to off-white solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

Expected Results and Characterization

The procedure is expected to yield 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one in good to excellent yields (typically 75-90%).

| Data Type | Expected Observations |

| Yield | 75-90% |

| Appearance | White to off-white solid |

| ¹H NMR | Characteristic peaks for the quinazolinone core, a singlet for the methylene protons of the propargyl group (~4.0 ppm), and a singlet for the acetylenic proton (~3.2 ppm). |

| ¹³C NMR | Signals corresponding to the quinazolinone carbons, the methylene carbon of the propargyl group, and the two acetylenic carbons. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete reaction or degradation of propargyl bromide.

-

Solution: Ensure all reagents and solvents are anhydrous. Propargyl bromide is sensitive to moisture and light; use a fresh bottle if possible. Extend the reaction time and monitor carefully by TLC.

-

-

Formation of N-alkylated Byproducts:

-

Cause: Reaction conditions are too harsh (e.g., too strong a base or too high a temperature).

-

Solution: Adhere to the recommended temperature of 60 °C. Using a weaker base like K₂CO₃ is key to favoring S-alkylation. If N-alkylation persists, consider using an even milder base or running the reaction at a lower temperature for a longer duration.

-

-

Difficulty in Purification:

-

Cause: Presence of unreacted starting material or side products.

-

Solution: If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed for more rigorous purification.

-

Conclusion

This application note provides a robust and reliable protocol for the propargylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The resulting 2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is a highly valuable building block for the synthesis of more complex molecules through "click" chemistry and other alkyne-based transformations. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can confidently synthesize this key intermediate for applications in drug discovery and chemical biology.

References

-

Azizi, N., et al. (2017). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Chinese Chemical Letters, 28(1), 139-142. [Link]

-

Nguyen, V. T., et al. (2021). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Russian Journal of Organic Chemistry, 57(3), 462-468. [Link]

-

Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Díez-Barra, E., et al. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF AZOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Heterocycles, 38(6), 1367-1374. [Link]

-

Katritzky, A. R., et al. (2012). One-pot, Simple, and Convenient Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones. Arkivoc, 2012(5), 209-220. [Link]

-

Soliman, F. M., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

-

de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 16(8), 1145. [Link]

-

Li, Y., et al. (2021). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Sharma, S. K., et al. (2021). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie-Chemical Monthly, 152(6), 639-655. [Link]

-

Soliman, F. M., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

-

González-Lara, E., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(4), 305-325. [Link]

-

Nwe, K., et al. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302. [Link]

-

Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Anusha, S., et al. (2022). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology, 2(1), 221-228. [Link]

-

Gümüş, İ., et al. (2018). Synthesis of 2-substituted 8-propargyloxyquinoline derivatives and determination of their antioxidant, antibacterial, and DNA cleavage activities. Turkish Journal of Chemistry, 42(5), 1356-1371. [Link]

-

Anonymous. (2025). Advances In The Application Of Click Chemistry In The Research Of Targeted Therapeutic Drugs. ResearchGate. [Link]

-

Asif, M. (2015). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 576-586. [Link]

-

Hussain, Y., et al. (2025). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Chemical Communications, 61(63), 8691-8694. [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]

-

Al-Amiery, A. A., et al. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their anticancer activity against breast cancer using molecular docking. Baghdad Science Journal, 21(7), 1835-1845. [Link]

-

Rather, B. A., et al. (2010). Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents. Archiv der Pharmazie, 343(2), 108-113. [Link]

-

Hadjipavlou-Litina, D., et al. (2013). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry, 56(15), 6139-6149. [Link]

-

Abbas, S. Y., et al. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities. Chemical Methodologies, 6(12), 1003-1014. [Link]

-

Andrade, C. K. Z., et al. (2011). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry, 9(15), 5483-5492. [Link]

-

Hua, R., & Nizami, A. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(6), 798-812. [Link]

-

Al-Obaid, A. M., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 28(19), 6939. [Link]

-

Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(Special Issue), 33-47. [Link]

-

Ferreira, M. J., et al. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(11), 2661. [Link]

-

Singh, U. P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4752. [Link]

Sources

- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents | MDPI [mdpi.com]

High-Efficiency Synthesis of Quinazolinone-Triazole Conjugates via CuAAC

Application Note: AN-QZ-CLK-01

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting potent antitumor (EGFR/VEGFR inhibition), antimicrobial, and anti-inflammatory properties.[1][2] The integration of 1,2,3-triazole moieties via Click Chemistry (CuAAC) has emerged as a dominant strategy to create "hybrid" drugs with enhanced pharmacokinetics and dual-targeting capabilities.[1] This application note provides a rigorous, field-validated protocol for synthesizing propargyl-functionalized quinazolinones and their subsequent conjugation with diverse azide partners.

The Scaffold: Synthesis of Propargyl-Quinazolinone

Before initiating the click reaction, the quinazolinone core must be functionalized with a terminal alkyne.[1] The position of the propargyl group (

Mechanism & Regioselectivity

Quinazolinones exist in a lactam-lactim tautomeric equilibrium.[1]

-

Thermodynamic Control (

-alkylation): Favored by polar aprotic solvents (DMF) and carbonate bases ( -

Kinetic Control (

-alkylation): Favored by hard electrophiles and specific conditions, often leading to mixtures if not carefully controlled.[1]

Protocol A: -Propargylation (Standard)

Reagents: Quinazolin-4(3H)-one derivative, Propargyl bromide (80% in toluene), Anhydrous

-

Dissolution: Dissolve 1.0 eq of the quinazolinone derivative in anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add 1.5 eq of anhydrous

. Stir at room temperature (RT) for 30 minutes to ensure formation of the potassio-salt. -

Alkylation: Dropwise add 1.2 eq of propargyl bromide.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). The product will have a higher

than the starting material.[1] -

Workup: Pour the mixture into crushed ice/water. The

-propargyl derivative typically precipitates as a white/pale yellow solid.[1] Filter, wash with cold water, and recrystallize from Ethanol.[1]

The Reagent Ecosystem: CuAAC Optimization

Success in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) depends on the stability of the Cu(I) species. Naked Cu(I) is unstable and readily oxidizes to inactive Cu(II) or disproportionates.[3][4]

Reagent Selection Matrix

| Component | Reagent | Function | Best For |

| Catalyst Source | CuSO₄[1][5]·5H₂O | Precursor to Cu(I) | Aqueous/Alcohol mixtures (Standard). |

| CuI | Direct Cu(I) source | Anhydrous organic solvents (requires base). | |

| Reductant | Sodium Ascorbate | Reduces Cu(II) | Essential for CuSO₄ method; prevents oxidation.[6][7] |

| Ligand | TBTA | Stabilizes Cu(I) | Organic/Water mixes (DMSO/tBuOH).[4] Increases rate 10⁶x.[1] |

| THPTA | Water-soluble ligand | Biomolecule conjugation (Proteins/DNA).[4][6][7] | |

| Base | DIPEA / Et₃N | Proton scavenger | Required only for CuI method.[1] |

Visualizing the Workflow

The following diagram outlines the decision process and synthetic pathway for creating these conjugates.

Caption: Synthetic workflow for Quinazolinone-Triazole hybrids, highlighting the divergence in Click conditions based on substrate solubility.

Detailed Protocol: The Click Reaction (Method A)

This protocol uses the CuSO₄/Sodium Ascorbate/TBTA system, which is the most robust method for medicinal chemistry applications involving quinazolinones.[1]

Scope: Synthesis of 1-substituted-4-(quinazolin-4(3H)-one-3-ylmethyl)-1,2,3-triazoles.

Materials

-

Alkyne:

-Propargyl quinazolinone (from Phase 1). -

Azide: Aryl or alkyl azide (1.0 – 1.1 eq). Safety Note: Low MW organic azides are potential explosives.[1] Handle with care and shield.

-

Reductant: Sodium Ascorbate (20 mol%).

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%).[1]

-

Solvent: DMSO : Water (4:1) or t-BuOH : Water (1:1).

Step-by-Step Procedure

-

Substrate Preparation: In a round-bottom flask, dissolve the Alkyne (1.0 mmol) and Azide (1.0 mmol) in 4 mL of DMSO (or t-BuOH).

-

Note: If the quinazolinone is highly hydrophobic, increase the DMSO ratio.[1]

-

-

Catalyst Complexing: In a separate vial, dissolve CuSO₄·5H₂O (25 mg, 0.1 mmol) and TBTA (53 mg, 0.1 mmol) in 0.5 mL DMSO/Water.[1] Mix until the solution turns a distinct blue (Cu-Ligand complex). Add this to the main reaction flask.

-

Initiation: Dissolve Sodium Ascorbate (40 mg, 0.2 mmol) in 0.5 mL of water. Add this solution dropwise to the reaction mixture.

-

Observation: The blue color may fade to yellow/colorless as Cu(II) is reduced to Cu(I). This confirms the active catalytic cycle has begun.[1]

-

-

Incubation: Stir vigorously at room temperature (25°C) for 6–12 hours.

-

Validation: Monitor by TLC.[1] The triazole product is usually more polar (lower

) than the propargyl precursor.

-

-

Quenching & Copper Removal:

-

Dilute the reaction with 20 mL of ice-cold water.

-

Add 1 mL of saturated ammonium chloride (

) or EDTA solution to chelate residual copper.

-

-

Isolation: The product typically precipitates. Filter the solid.[1]

-

Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), wash with brine, and dry over

.[1]

-

-

Purification: Recrystallize from Ethanol/DMF mixtures. If necessary, purify via silica gel column chromatography (DCM:MeOH 95:5).[1]

Troubleshooting & Optimization

Even with "Click" chemistry, quinazolinones present specific challenges.

| Problem | Root Cause | Solution |

| Reaction Stalls | Oxidation of Cu(I) | Re-add 10 mol% Sodium Ascorbate. Degas solvents with |

| Precipitation of Reactants | Poor Solubility | Switch solvent to pure DMSO or DMF.[1] Use CuI/DIPEA (Method B) if water is the issue. |

| Green Product | Copper Contamination | The product has trapped Copper. Wash the organic phase with 10% EDTA or aqueous ammonia.[1] |

| Regioisomer Mixture | Thermal Background Reaction | Ensure the reaction is run at RT. High heat (>80°C) can trigger uncatalyzed (Huisgen) cycloaddition, yielding 1,4 and 1,5 isomers.[1] |

Applications & Biological Context

The resulting Quinazolinone-Triazole hybrids are not merely chemical curiosities; they are designed to mimic ATP in the kinase binding pocket.

-

EGFR Inhibition: The quinazolinone core mimics the adenine ring of ATP. The triazole linker extends into the ribose-phosphate binding region, often forming hydrogen bonds with residues like Met769 or Thr790 (in resistant strains).

-

Dual Targeting: Hybrids have shown efficacy against both EGFR and VEGFR-2, making them potent candidates for anti-angiogenic therapy in breast (MCF-7) and liver (HepG2) cancers.

References

-

RSC Advances. (2024). Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAF V600E inhibitors. [Link][1]

-

ACS Omega. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. [Link][10][11]

-

Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[1][9] Current Protocols in Chemical Biology.[1][8] [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. confluore.com.cn [confluore.com.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. glenresearch.com [glenresearch.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent - PMC [pmc.ncbi.nlm.nih.gov]

microwave-assisted synthesis of 3-propargyl quinazolinones

Application Note: Microwave-Assisted Synthesis of 3-Propargyl Quinazolinones

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) of 3-propargyl-4(3H)-quinazolinones. These scaffolds are critical intermediates in drug discovery, serving as "clickable" precursors for 1,2,3-triazole hybrids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By leveraging dielectric heating, we circumvent the thermodynamic barriers of conventional thermal cyclization, reducing reaction times from hours to minutes while significantly improving yield and purity.

Scientific Foundation & Mechanism

The Microwave Advantage

Conventional synthesis of quinazolinones (e.g., via the Niementowski reaction) often requires high temperatures (>150°C) and prolonged reflux (24–48 h) to drive the dehydration step. Microwave irradiation offers a distinct kinetic advantage through dipolar polarization .

-

Specific Heating: The polar amide and carboxylic acid intermediates absorb microwave energy efficiently, creating localized "hot spots" that accelerate the rate-determining nucleophilic attack.

-

Superheating Effect: Solvents (or neat reactants) can be heated above their atmospheric boiling points in sealed vessels, increasing the collision frequency of the propargylamine nucleophile with the activated benzoxazinone intermediate.

Mechanistic Pathway (One-Pot)

The most efficient route is the three-component condensation of isatoic anhydride, triethyl orthoformate, and propargylamine.

-

Activation: Isatoic anhydride reacts with the orthoester to form an imidate intermediate.

-

Nucleophilic Attack: Propargylamine attacks the activated carbonyl.

-

Cyclization: Intramolecular dehydration closes the pyrimidine ring.

Figure 1: Mechanistic pathway for the one-pot microwave synthesis of 3-propargyl quinazolinones.

Experimental Protocols

Two primary methods are presented. Method A is preferred for library generation (divergent synthesis). Method B is used when modifying complex, pre-existing quinazolinone cores (convergent synthesis).

Method A: One-Pot Multicomponent Cyclization (Green Route)

Best for: Creating the scaffold from scratch with high atom economy.

Reagents:

-

Isatoic Anhydride (1.0 equiv)

-

Triethyl orthoformate (1.2 equiv)

-

Propargylamine (1.1 equiv)

-

Catalyst: Ammonium acetate (10 mol%) or p-TSA (catalytic)

Protocol:

-

Preparation: In a 10 mL microwave process vial, charge Isatoic Anhydride (1 mmol, ~163 mg), Triethyl orthoformate (1.2 mmol), and Propargylamine (1.1 mmol).

-

Catalysis: Add Ammonium acetate (0.1 mmol). If performing solvent-free, ensure reagents are intimately mixed. If using solvent, add 2 mL EtOH.

-

Irradiation: Cap the vial and place in the microwave reactor.

-

Ramp: 2 min to target temp.

-

Hold:140°C for 10–15 minutes .

-

Pressure Limit: Set to 250 psi (safety cutoff).

-

Stirring: High absorption setting.

-

-

Work-up: Cool to room temperature. The product often precipitates directly.

-

If solid: Filter and wash with cold ethanol/water (1:1).

-

If oil: Pour into crushed ice; the solid will precipitate. Recrystallize from EtOH.

-

Method B: N-Alkylation of Quinazolinones

Best for: Adding the propargyl "handle" to an existing quinazolinone drug pharmacophore.

Reagents:

-

Quinazolin-4(3H)-one derivative (1.0 equiv)

-

Propargyl bromide (1.2 equiv) (Warning: Lachrymator)

-

Base:

(2.0 equiv) -

Solvent: DMF or Acetone

Protocol:

-